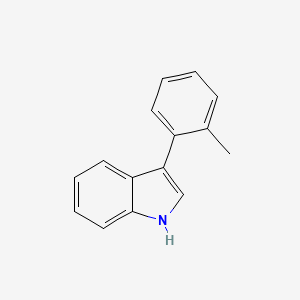
1H-Indole, 3-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(o-Tolyl)-1H-indole: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of 3-(o-Tolyl)-1H-indole consists of an indole core with an ortho-tolyl group attached to the third position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-Tolyl)-1H-indole can be achieved through several methods. One common approach involves the cyclization of o-toluidine with an appropriate indole precursor under acidic or basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where o-tolyl halides are coupled with indole derivatives in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: Industrial production of 3-(o-Tolyl)-1H-indole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(o-Tolyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to dihydroindole or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or sulfonated indoles.
Applications De Recherche Scientifique
Chemistry: 3-(o-Tolyl)-1H-indole is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, 3-(o-Tolyl)-1H-indole is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in drug discovery and development. Its indole core is a common motif in many biologically active compounds, making it a valuable scaffold for medicinal chemistry.
Industry: In the materials science industry, 3-(o-Tolyl)-1H-indole is used in the synthesis of organic semiconductors and other advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.
Mécanisme D'action
The mechanism of action of 3-(o-Tolyl)-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels. The indole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
2-(o-Tolyl)-1H-indole: Similar structure but with the o-tolyl group at the second position.
3-(p-Tolyl)-1H-indole: Similar structure but with the p-tolyl group at the third position.
3-(m-Tolyl)-1H-indole: Similar structure but with the m-tolyl group at the third position.
Uniqueness: 3-(o-Tolyl)-1H-indole is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho-substitution can lead to steric hindrance and electronic effects that differentiate it from its meta and para counterparts.
Propriétés
Numéro CAS |
537684-23-4 |
|---|---|
Formule moléculaire |
C15H13N |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3-(2-methylphenyl)-1H-indole |
InChI |
InChI=1S/C15H13N/c1-11-6-2-3-7-12(11)14-10-16-15-9-5-4-8-13(14)15/h2-10,16H,1H3 |
Clé InChI |
VKJNVBWJIPYPAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


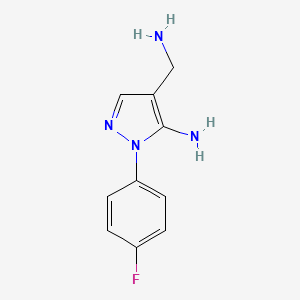

![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)


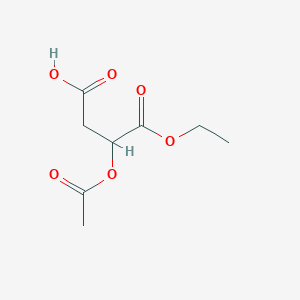
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)

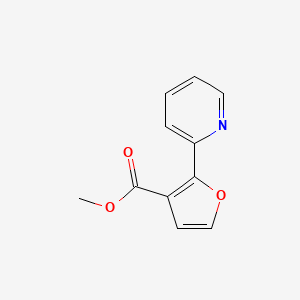
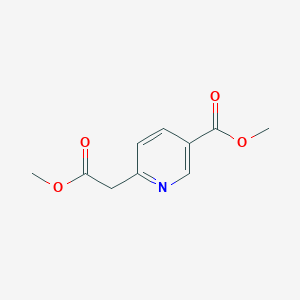
![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)
![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)


